molecular formula C16H21BrN2O2 B6473724 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640954-72-7

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473724
CAS No.: 2640954-72-7
M. Wt: 353.25 g/mol
InChI Key: WIUNQUXZSQDBTQ-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a bromophenyl group, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with morpholine to form an intermediate, which is then reacted with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine and pyrrolidine rings can interact with polar or charged regions of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-[(4-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications .

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-5-3-13(4-6-14)11-18-9-10-21-15(12-18)16(20)19-7-1-2-8-19/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUNQUXZSQDBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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